3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
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Overview
Description
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole typically involves the formation of the thiazole ring followed by the introduction of the triazole ring. One common method involves the reaction of 2-aminothiazole with a chloromethylating agent to form the chloromethyl derivative. This intermediate is then reacted with a suitable triazole precursor under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an aminomethyl derivative, while oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole.
Uniqueness
The uniqueness of 3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C6H5ClN4S |
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Molecular Weight |
200.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-1-4-2-12-6(10-4)5-8-3-9-11-5/h2-3H,1H2,(H,8,9,11) |
InChI Key |
YVAXZTXBECCXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C2=NC=NN2)CCl |
Origin of Product |
United States |
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